

2,3,6-Tribromo-4-methylphenol CAS number and molecular structure.

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Compound of Interest

Compound Name: *2,3,6-Tribromo-4-methylphenol*

Cat. No.: *B1354577*

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A Comprehensive Technical Guide to 2,3,6-Tribromo-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **2,3,6-Tribromo-4-methylphenol** (CAS No. 36776-51-9), a halogenated phenolic compound. The document consolidates available data on its chemical identity, physicochemical properties, and known applications. Particular emphasis is placed on its role as a chemical intermediate in the synthesis of valuable organic compounds, including precursors for coenzyme Q10. While specific experimental data for this compound is limited in publicly accessible literature, this guide furnishes representative experimental protocols for its synthesis and characterization based on established methodologies for analogous compounds. All quantitative data is presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes visualizations of the molecular structure and relevant synthetic pathways to aid in research and development endeavors.

Chemical Identity and Molecular Structure

2,3,6-Tribromo-4-methylphenol is an aromatic organic compound characterized by a phenol ring substituted with three bromine atoms and one methyl group.

- CAS Number: 36776-51-9
- Molecular Formula: C₇H₅Br₃O
- Synonyms: **2,3,6-TRIBROMO-4-METHYLPHENOL**, 2,3,6-Tribromo-4-methyl phenol (TBC)

Below is a diagram of the molecular structure of **2,3,6-Tribromo-4-methylphenol**.

Caption: Molecular Structure of **2,3,6-Tribromo-4-methylphenol**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2,3,6-Tribromo-4-methylphenol**.

Property	Value	Reference
Molecular Weight	344.83 g/mol	
Melting Point	96-99 °C	
Boiling Point	285.386 °C at 760 mmHg	
Density	2.258 g/cm ³	
Flash Point	126.397 °C	
Vapor Pressure	0.002 mmHg at 25°C	
Refractive Index	1.655	
pKa (Predicted)	6.25 ± 0.28	
Solubility	Soluble in ethanol, ether, and chloroform.	[1]

Applications

2,3,6-Tribromo-4-methylphenol serves as a versatile intermediate and functional compound in various industrial and research settings.

- **Chemical Synthesis:** It is a key intermediate in the synthesis of other organic compounds, such as hydroxy benzaldehydes and 2,3,4,5-tetramethoxytoluene.[2]
- **Pharmaceutical Research:** The compound is utilized as a starting material in the preparation and evaluation of optical probes for coenzyme Q.[2]
- **Analytical Chemistry:** Its distinct chemical properties make it a valuable tool in the development of analytical methods.
- **Preservative and Disinfectant:** Possessing anti-corrosive and anti-bacterial properties, it is used as a preservative for wood and building materials and as a disinfectant for medical devices and in water treatment.[1]

Experimental Protocols

While specific, peer-reviewed experimental protocols for the synthesis and analysis of **2,3,6-Tribromo-4-methylphenol** are not widely published, the following sections provide representative methodologies based on the synthesis of structurally related brominated phenols.

Synthesis of 2,3,6-Tribromo-4-methylphenol

The synthesis of **2,3,6-Tribromo-4-methylphenol** typically proceeds via the electrophilic bromination of p-cresol (4-methylphenol). The following is a generalized, two-step protocol.

Step 1: Dibromination of p-Cresol

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
- **Bromination:** Cool the solution in an ice bath. Slowly add two equivalents of bromine (Br_2), either neat or dissolved in the same solvent, to the stirred solution. Maintain the temperature below 10°C during the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

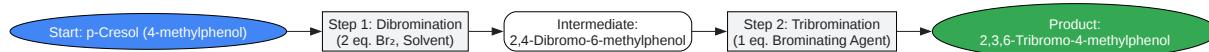
chromatography (GC) until the starting material is consumed.

- Work-up: Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine. Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The resulting crude 2,4-dibromo-6-methylphenol can be purified by recrystallization or column chromatography.

Step 2: Tribromination

- Reaction Setup: Dissolve the purified 2,4-dibromo-6-methylphenol from Step 1 in a suitable solvent.
- Further Bromination: Add one equivalent of a brominating agent. The use of a catalyst such as copper bromide has been suggested for this step.[1]
- Reaction and Work-up: The reaction conditions (temperature, time) may need to be optimized. The work-up procedure would be similar to that described in Step 1.
- Final Purification: The final product, **2,3,6-Tribromo-4-methylphenol**, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram illustrates the general workflow for the synthesis.



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Caption: General workflow for the synthesis of **2,3,6-Tribromo-4-methylphenol**.

Spectroscopic Characterization

The structural elucidation of **2,3,6-Tribromo-4-methylphenol** would be confirmed using standard spectroscopic techniques. The following tables provide expected data based on the analysis of similar brominated phenolic compounds.

Table: Predicted ^1H NMR Spectral Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5	s	1H	Ar-H
~ 5.5 - 6.5	br s	1H	-OH
~ 2.4	s	3H	-CH ₃

Table: Predicted ^{13}C NMR Spectral Data (in CDCl_3)

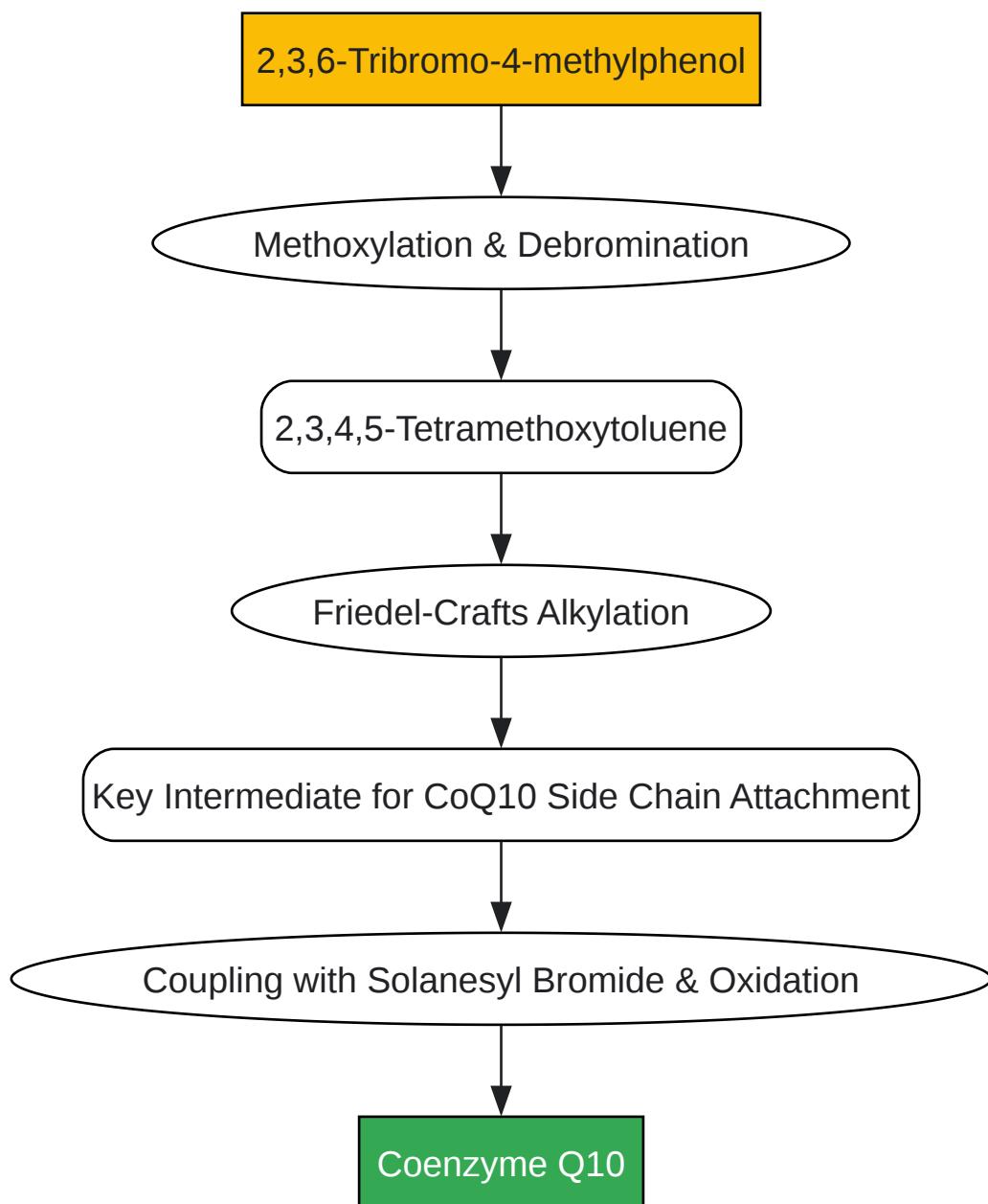
Chemical Shift (δ , ppm)	Assignment
~ 150	C-OH
~ 135-140	C-CH ₃
~ 130-135	Ar-CH
~ 110-125	C-Br
~ 20-25	-CH ₃

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the phenolic group. Characteristic C-H stretching and aromatic C=C stretching bands would appear in the $2850\text{-}3100\text{ cm}^{-1}$ and $1450\text{-}1600\text{ cm}^{-1}$ regions, respectively. C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm^{-1} .

Mass Spectrometry (MS): Mass spectral analysis using a technique such as electron ionization (EI) would be expected to show a molecular ion peak (M^+) corresponding to the molecular weight of 344.83 g/mol. A characteristic isotopic pattern for three bromine atoms would be observed for the molecular ion and bromine-containing fragment ions.

Role in Coenzyme Q10 Synthesis

2,3,6-Tribromo-4-methylphenol is a precursor to 2,3,4,5-tetramethoxytoluene, which is a key intermediate in the synthesis of Coenzyme Q10. The following diagram outlines this logical relationship.



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Caption: Synthetic pathway from **2,3,6-Tribromo-4-methylphenol** to Coenzyme Q10.

Safety Information

2,3,6-Tribromo-4-methylphenol is considered a toxic substance and should be handled with appropriate safety precautions.^[1] It may be harmful to both humans and the environment. Direct contact with skin and eyes, as well as inhalation of dust, should be avoided. The use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,3,6-Tribromo-4-methylphenol is a halogenated phenol with established applications as a chemical intermediate and functional material. This guide has summarized its chemical identity, physicochemical properties, and key applications, including its role as a precursor in the synthesis of Coenzyme Q10. While detailed experimental data is sparse, the provided representative protocols and predictive data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Further research is warranted to fully characterize this compound and explore its potential in novel applications.

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